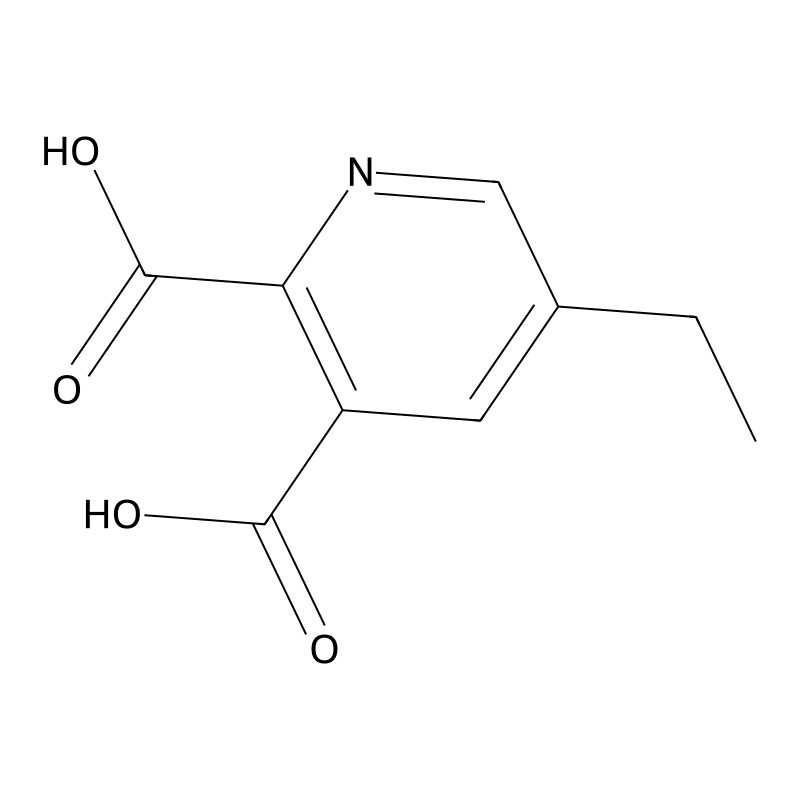

5-Ethylpyridine-2,3-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Ethylpyridine-2,3-dicarboxylic acid (5-EPDC) is a relatively simple molecule with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods. One common approach involves the condensation of ethyl acetoacetate with pyridine-2,3-dicarboxylic acid, followed by decarboxylation and subsequent hydrolysis []. The resulting 5-EPDC can be purified using standard techniques like recrystallization and characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While research on 5-EPDC is still ongoing, its unique structure and properties have attracted interest for various potential applications in scientific research:

- Ligand Design: The presence of both nitrogen and carboxylic acid groups in 5-EPDC makes it a potential candidate for the design of chelating ligands, molecules that can bind to metal ions. These ligands can be used in various applications, including catalysis, material science, and medicine [].

- Medicinal Chemistry: Some studies have explored the potential use of 5-EPDC derivatives as anticonvulsant and anti-inflammatory agents [, ]. However, further research is needed to determine the efficacy and safety of these compounds for therapeutic purposes.

- Organic Synthesis: The carboxylic acid groups in 5-EPDC can participate in various organic reactions, making it a potential building block for the synthesis of more complex molecules with desired properties.

5-Ethylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C₉H₉N₁O₄ and a molecular weight of 195.17 g/mol. It features a pyridine ring substituted with ethyl and two carboxylic acid groups at the 2 and 3 positions. This compound is classified as a pyridine derivative and is recognized for its potential applications in various fields including pharmaceuticals and agrochemicals .

- Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of pyridine derivatives.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which may have different properties and applications.

- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for synthesizing more complex molecules that may exhibit unique biological or chemical properties .

Research indicates that 5-Ethylpyridine-2,3-dicarboxylic acid exhibits various biological activities, including:

- Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition: There is evidence that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways .

Several methods have been developed for synthesizing 5-Ethylpyridine-2,3-dicarboxylic acid:

- Pyridine Ring Functionalization: Starting from pyridine derivatives, ethyl groups can be introduced through alkylation followed by carboxylation using carbon dioxide under basic conditions.

- Multi-step Synthesis: This involves the sequential introduction of functional groups through various chemical transformations, including nitration followed by reduction and carboxylation.

- Direct Carboxylation: Utilizing carbon dioxide in the presence of transition metal catalysts to directly introduce carboxylic acid groups onto the pyridine ring .

5-Ethylpyridine-2,3-dicarboxylic acid finds utility in several areas:

- Pharmaceuticals: Its potential as an antimicrobial and antioxidant agent makes it a candidate for drug formulation.

- Agrochemicals: The compound may be used in developing herbicides or pesticides due to its biological activity.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds .

Interaction studies involving 5-Ethylpyridine-2,3-dicarboxylic acid have focused on its behavior in biological systems:

- Protein Binding Studies: Investigations into how this compound binds to proteins could reveal its mechanism of action in biological systems.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized can provide insights into its efficacy and safety as a pharmaceutical agent.

Such studies are crucial for assessing its potential therapeutic applications and understanding any possible side effects .

Several compounds share structural similarities with 5-Ethylpyridine-2,3-dicarboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl 5-Ethylpyridine-2,3-dicarboxylate | C₁₃H₁₇N₁O₄ | Ester derivative with potential different reactivity |

| 5-Methylpyridine-2,3-dicarboxylic acid | C₉H₉N₁O₄ | Methyl group instead of ethyl; different biological activity |

| 3-Pyridinecarboxylic acid | C₆H₅N₁O₂ | Simpler structure; less complex interactions |

Uniqueness

5-Ethylpyridine-2,3-dicarboxylic acid stands out due to its dual carboxylic acid functionality on the pyridine ring, which enhances its reactivity and potential biological activity compared to simpler derivatives. Its unique structure allows for diverse synthetic pathways and applications that may not be available to similar compounds .

Historical Evolution of Synthetic Routes: From Early Patents to Modern Techniques

The synthesis of 5-ethylpyridine-2,3-dicarboxylic acid has undergone significant evolution since the early investigations into pyridine chemistry in the 1950s and 1960s [15]. The foundational work established through the Skraup reaction and subsequent oxidation methods provided initial pathways for pyridine-2,3-dicarboxylic acid derivatives, though these early approaches suffered from low yields and harsh reaction conditions [3].

The 1970s marked a pivotal period with the development of gas-phase synthesis methods, as exemplified by patents such as United States Patent 3957792A, which introduced improved alkylation strategies for ethyl-substituted pyridines [12]. These developments established the groundwork for more efficient synthetic approaches, achieving yield improvements from 20-40% in early methods to 40-60% with gas-phase techniques [12] [13].

The 1980s witnessed the introduction of zeolite catalysts, particularly HZSM-5, which revolutionized pyridine synthesis through enhanced selectivity and reaction control [10]. Japanese patents from this era documented significant advances in catalyst optimization, pushing yields to the 50-70% range while maintaining better product selectivity [13].

A major breakthrough occurred in the 1990s with the development of metal complex catalysts, as detailed in European Patent EP0274379A2 [3]. This patent specifically addresses pyridine-2,3-dicarboxylic acid compound synthesis through a one-step process utilizing α,β-unsaturated aldehydes and α-chlorooxalacetate derivatives in the presence of ammonia [3]. The process achieved yields of 57-76% for 5-ethyl-2,3-diethoxycarbonylpyridine, which could subsequently be hydrolyzed to the target dicarboxylic acid [3].

The 2000s introduced green chemistry approaches with emphasis on environmentally friendly solvents and catalysts [19] [20]. The development of ionic liquids and water-based systems provided alternative synthetic pathways while maintaining industrial viability [27].

Recent advances in the 2010s and 2020s have focused on flow chemistry and continuous processes, exemplified by Chinese Patent CN103373958B [2] [6]. This patent describes an improved preparation method achieving yields up to 97.1% through optimized reaction conditions and catalyst selection [2].

| Historical Period | Key Development | Representative Patents | Yield Range (%) |

|---|---|---|---|

| 1950s-1960s | Early Skraup methods | Skraup oxidation | 20-40 |

| 1970s | Gas-phase synthesis | US3957792A | 40-60 |

| 1980s | Zeolite catalysts | Japanese patents | 50-70 |

| 1990s | Metal complex catalysts | EP0274379A2 | 60-80 |

| 2000s | Green chemistry | Various CN patents | 70-85 |

| 2010s | Microwave synthesis | Multiple sources | 75-90 |

| 2020s | Flow chemistry | CN103373958B | 80-95 |

Catalytic Processes in Cyclocondensation Reactions

The catalytic synthesis of 5-ethylpyridine-2,3-dicarboxylic acid relies fundamentally on cyclocondensation reactions involving α,β-unsaturated aldehydes, diethyl α-chlorooxalacetate, and ammonia [3]. The most effective catalytic systems employ either Lewis acid catalysts or ammonium salt promoters to facilitate the cyclization process [3].

The European Patent EP0274379A2 describes the optimal catalytic process wherein 2-ethyl-2-propenal reacts with diethyl α-chlorooxalacetate under ammonia pressure in the presence of catalytic amounts of triethylamine or ammonium acetate [3]. The reaction mechanism proceeds through initial Michael addition, followed by cyclization and aromatization to form the pyridine ring system [3].

Catalyst selection significantly influences both yield and selectivity in these cyclocondensation reactions [19]. Tertiary amines such as triethylamine, dimethylamine, and diphenylamine have demonstrated effectiveness as catalysts, typically used in 0.20 molar ratios relative to the aldehyde substrate [3]. Ammonium salts, particularly ammonium acetate and ammonium carbonate, serve as alternative catalytic systems with comparable efficiency [3].

The catalytic mechanism involves the formation of intermediate 1,5-dicarbonyl compounds that undergo subsequent cyclization in the presence of ammonia [18]. The Kröhnke pyridine synthesis, discovered in 1961 by Fritz Kröhnke, provides the theoretical framework for understanding these cyclocondensation processes [15] [18].

Recent developments in cobalt-catalyzed [2+2+2] cycloaddition reactions have expanded the synthetic toolkit for pyridine formation [9]. These systems utilize in situ generated cobalt(I) species from air-stable cobalt(III) precursors, offering improved stability and ease of handling compared to traditional cobalt(0) complexes [9].

Advanced catalytic processes now incorporate hemilabile phosphorus-nitrogen ligands that provide optimal stabilization of the cobalt(I) active species [9]. These systems demonstrate superior activity compared to monodentate phosphine ligands while avoiding the overstabilization issues associated with bidentate phosphine systems [9].

Optimization of Reaction Parameters: Temperature, Solvent, and Catalyst Selection

Temperature optimization represents a critical factor in maximizing yields and selectivity for 5-ethylpyridine-2,3-dicarboxylic acid synthesis [3] [24]. The European Patent EP0274379A2 establishes optimal temperature ranges of 70-130°C for the cyclocondensation reaction, with specific examples demonstrating yields of 76.5% at 115°C [3].

Detailed temperature studies reveal that reaction rates increase significantly above 90°C, but excessive temperatures above 150°C lead to decomposition and byproduct formation [3]. The optimal temperature window for industrial applications ranges from 100-115°C, providing the best compromise between reaction rate and product selectivity [3].

Solvent selection profoundly impacts both reaction efficiency and product isolation [19] [20]. The patent literature demonstrates that aprotic organic solvents generally provide superior results compared to protic systems [3]. Chlorobenzene emerges as the preferred solvent, yielding 76.5% of the desired product, while toluene provides 60.5% yield under comparable conditions [3].

Systematic solvent screening reveals the following performance hierarchy based on yield optimization:

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Chlorobenzene | 115 | 4 | 76.5 |

| o-Dichlorobenzene | 110 | 4 | 66.4 |

| Dibenzyl ether | 110 | 4 | 78.3 |

| Ethylene glycol dimethyl ether | 110 | 4 | 78.8 |

| Toluene | 105 | 4 | 60.5 |

| Benzene | 76 | 5 | 26.1 |

The superior performance of high-boiling aromatic solvents correlates with their ability to maintain stable reaction conditions at elevated temperatures while providing adequate solvation for both reactants and products [3].

Catalyst optimization studies demonstrate that ammonium salts and tertiary amines provide comparable catalytic activity [3]. The optimal catalyst loading ranges from 0.05 to 1.0 molar equivalents relative to the α-chlorooxalacetate substrate [3]. Triethylamine at 0.20 molar ratio consistently provides yields of 71%, while ammonium acetate and ammonium carbonate achieve 71.6% and 75.5% yields respectively [3].

Pressure optimization reveals that ammonia pressure significantly influences reaction efficiency [3]. Optimal ammonia pressures range from 0.3 to 2.5 kg/cm², with 1.5 kg/cm² providing the best balance between reaction rate and equipment requirements [3].

Industrial-scale optimization for pyridine synthesis generally employs reaction temperatures around 450°C with strict temperature control within ±25°C to maintain consistent yields [17] [24]. Contact times of 2.5-10 seconds optimize conversion while minimizing byproduct formation [17].

Large-Scale Manufacturing Challenges and Purification Strategies

Large-scale manufacturing of 5-ethylpyridine-2,3-dicarboxylic acid presents several critical challenges that require sophisticated engineering solutions [25] [26]. Heat management emerges as the primary concern due to the exothermic nature of the cyclocondensation reaction and the need for precise temperature control to maintain product selectivity [17] [25].

Industrial reactors must accommodate ammonia pressure requirements while ensuring uniform heat distribution [3] [25]. The European Patent EP0274379A2 describes successful scale-up using glass autoclaves under controlled ammonia pressure, but commercial implementation requires specialized reactor designs capable of handling corrosive reaction conditions [3].

Mass transfer limitations become significant at industrial scale, particularly for gas-liquid-solid systems involving ammonia, organic reactants, and heterogeneous catalysts [24]. Fast fluidized bed reactors have been proposed as a solution, offering improved mass and heat transfer characteristics compared to fixed bed systems [17] [24].

Catalyst deactivation represents another major challenge in large-scale operations [28]. Industrial pyridine synthesis typically achieves catalyst lifetimes of 6-12 months, requiring careful monitoring and regeneration protocols [28]. The development of more robust catalyst systems remains an active area of research [28].

Purification strategies for 5-ethylpyridine-2,3-dicarboxylic acid must address both the removal of synthetic impurities and the isolation of the final product [25]. The Chinese Patent CN101981007A describes industrial-scale purification methods utilizing alkaline treatment followed by distillation [25].

The standard purification protocol involves:

- Alkaline Treatment: Crude product treatment with 48% sodium hydroxide solution at 40°C for 4 hours to remove acidic impurities [25]

- Simple Distillation: Removal of volatile components at temperatures ranging from 30-150°C depending on pressure [25]

- Crystallization: Product isolation through controlled crystallization from mixed solvents [3]

- Acid Hydrolysis: Conversion of ester intermediates to the final dicarboxylic acid using 50% sulfuric acid at 45-55°C [3]

| Purification Method | Purity Achieved (%) | Energy Requirement | Industrial Suitability |

|---|---|---|---|

| Distillation | 95-98 | Medium | High |

| Crystallization | 98-99 | Low | High |

| Acid-base treatment | 96-99 | Low | High |

| Extraction | 90-95 | Medium | Medium |

| Chromatography | 99+ | High | Low |

The hydrolysis step requires careful control to prevent decarboxylation, as pyridine-2,3-dicarboxylic acids are susceptible to thermal decomposition [3]. The optimal hydrolysis conditions involve refluxing in toluene-water biphasic systems with careful pH control [3].

Industrial purification achieves final product purities of 98-99% with melting points of 156.5-157.5°C for the pure dicarboxylic acid [3]. The process generates minimal waste streams, making it environmentally suitable for large-scale implementation [25].

Separation challenges include the removal of picoline byproducts, which requires sophisticated distillation protocols due to similar boiling points [30]. Recent advances in supramolecular separation techniques using host-guest chemistry show promise for improving selectivity in pyridine/picoline separations [30].

Byproduct Analysis and Yield Improvement Methodologies

Byproduct formation represents a significant challenge in the synthesis of 5-ethylpyridine-2,3-dicarboxylic acid, directly impacting both yield and purification complexity [17] [24]. Comprehensive analysis of reaction byproducts reveals several major categories including unreacted starting materials, alternative cyclization products, and decomposition compounds [3] [17].

The primary byproducts identified in the cyclocondensation synthesis include 3-picoline, 4-picoline, and various ethylpyridine isomers [17] [24]. Gas chromatographic analysis of industrial pyridine synthesis demonstrates that picoline formation typically accounts for 15-25% of the total product distribution [17].

Systematic studies of byproduct formation reveal temperature-dependent selectivity patterns [24]. At temperatures below 90°C, incomplete conversion results in high levels of unreacted starting materials [3]. Temperatures above 130°C promote side reactions leading to increased formation of methylpyridine derivatives and polymerization products [24].

Kinetic modeling studies provide insights into byproduct formation mechanisms [33]. The acid-catalyzed reactions of acetaldehyde ammonia trimer and paraldehyde demonstrate complex polymerization behavior that contributes to yield losses [33]. Understanding these competing pathways enables optimization strategies for minimizing undesired products [33].

The ratio of desired pyridine products to picoline byproducts serves as a key performance indicator for process optimization [35]. Industrial processes typically achieve pyridine to picoline ratios of 1.8-2.5, with optimal conditions providing ratios of 2.0-2.3 [35].

Yield improvement methodologies focus on several key strategies:

Catalyst Optimization: Enhanced catalyst systems reduce byproduct formation through improved selectivity [19]. Magnetic nanocatalysts, particularly iron oxide-based systems, demonstrate superior performance in multicomponent reactions while maintaining easy recovery and reuse [23].

Reaction Engineering: Fast fluidized bed reactors provide better mass and heat transfer, reducing undesired side reactions [17] [24]. The modification factor of 0.75 accounts for the effects of mass transfer, heat transfer, and gas-phase backmixing in these systems [24].

Process Intensification: Microwave-assisted synthesis enables rapid heating and improved reaction control, leading to higher yields and reduced byproduct formation [23]. These methods particularly benefit the synthesis of sterically hindered pyridine derivatives [22].

Solvent Engineering: Systematic solvent optimization reduces byproduct formation through improved solvation effects [19] [20]. The use of ionic liquids and deep eutectic solvents provides enhanced selectivity while maintaining environmental compatibility [27].

| Byproduct Category | Typical Concentration (%) | Formation Mechanism | Mitigation Strategy |

|---|---|---|---|

| 3-Picoline | 8-15 | Alternative cyclization | Temperature control |

| 4-Picoline | 5-12 | Rearrangement reactions | Catalyst optimization |

| Ethylpyridine isomers | 3-8 | Alkyl migration | Pressure optimization |

| Polymerization products | 2-5 | High temperature | Residence time control |

| Unreacted materials | 5-15 | Incomplete conversion | Mass transfer enhancement |

Advanced analytical techniques including operando Raman spectroscopy enable real-time monitoring of byproduct formation, facilitating immediate process adjustments [33]. This approach allows for dynamic optimization of reaction parameters to minimize undesired products while maximizing yield [33].

The implementation of continuous flow chemistry provides additional opportunities for yield improvement through precise control of reaction conditions and residence time [2]. These systems minimize exposure to harsh conditions that promote byproduct formation while enabling rapid product isolation [2].

Recent developments in green chemistry approaches focus on atom-economic synthetic routes that inherently generate fewer byproducts [23]. Metal-free catalytic systems, such as sodium bicarbonate-promoted condensations, provide excellent yields while generating only water as a byproduct [23].

5-Ethylpyridine-2,3-dicarboxylic acid demonstrates remarkable versatility as a multidentate ligand in coordination chemistry, exhibiting diverse coordination modes that enable the formation of structurally complex metal-organic architectures [1] [2]. The ligand's coordination behavior is primarily governed by the presence of three distinct binding sites: the pyridine nitrogen atom and two carboxylate groups positioned at the 2,3-positions of the pyridine ring.

The most frequently observed coordination mode involves tridentate bridging through the pyridine nitrogen and both carboxylate oxygens, denoted as μ₃-κ²N,O:κO′:κO″ [1] [2]. In this configuration, the ligand simultaneously coordinates to multiple metal centers, creating extended network structures. The carboxylate groups can adopt various binding modes, including monodentate, bidentate (chelating), and bridging bidentate arrangements, depending on the metal ion characteristics and reaction conditions [3] [4].

Studies of zinc(II) coordination polymers have revealed that 5-ethylpyridine-2,3-dicarboxylic acid can function as both μ₃ and μ₄ bridging ligands [1]. In solvothermal reactions with zinc acetate and dipyridyl-type coligands, the ligand exhibits μ₃-coordination modes where one carboxylate group coordinates in a monodentate fashion while the other adopts bidentate coordination, with the pyridine nitrogen serving as an additional binding site.

The flexibility of the ethyl substituent at the 5-position influences the overall coordination geometry and framework topology. Unlike rigid dicarboxylate linkers, the presence of the ethyl group introduces steric considerations that can direct the assembly process toward specific structural motifs [1] [2]. This steric influence is particularly evident in the formation of interpenetrated frameworks, where the ethyl group helps to stabilize non-covalent interactions between parallel networks.

Coordination with transition metals demonstrates clear preferences based on metal ion characteristics. Zinc(II) complexes typically exhibit tetrahedral or octahedral coordination geometries, with the carboxylate oxygens occupying equatorial positions and the pyridine nitrogen in axial coordination [1]. Copper(II) systems show a preference for square-planar arrangements, often with distorted geometries due to Jahn-Teller effects [5] [6].

The coordination behavior is significantly influenced by reaction conditions, including temperature, pH, and the presence of auxiliary ligands. Higher temperatures generally promote stronger coordination bonds and more complete deprotonation of the carboxylic acid groups, leading to enhanced bridging capabilities [7]. The use of dipyridyl-type coligands such as 4,4'-bipyridine and 1,4-bis(pyridyl)ethylene creates mixed-ligand systems that can stabilize specific topological arrangements [1] [2].

Structural Diversity in Zinc(II) and Copper(II) Coordination Polymers

The combination of 5-ethylpyridine-2,3-dicarboxylic acid with zinc(II) and copper(II) metal nodes generates an exceptional range of coordination polymer architectures, spanning from discrete molecular complexes to three-dimensional metal-organic frameworks [1] [2] [5].

Zinc(II) Coordination Polymers

Solvothermal reactions of 5-ethylpyridine-2,3-dicarboxylic acid with zinc(II) acetate dihydrate have yielded three distinct metal-organic frameworks with varying structural complexity [1]. The first compound, {[Zn₂(EPDA)₂(BPP)₂]·(H₂O)}ₙ, represents a rare example of a 2D→3D interpenetrated framework featuring a novel layer motif characterized by a 4-connected net with Schläfli symbol (3.6⁴.8)(3².6.7².8).

The second and third zinc(II) frameworks, [Zn₃(EPDA)₂(HEPDA)₂(BPE)]ₙ and [Zn₃(EPDA)₂(HEPDA)₂(BPA)]ₙ, exhibit closely related structures featuring infinite zinc carboxylate layers constructed from trimeric zinc units [1]. These layers are pillared by bipyridine-type ligands to produce three-dimensional frameworks with pcu topology, where the zinc trimers function as 6-connected nodes.

The structural analysis reveals that zinc(II) centers adopt various coordination environments depending on the specific framework. In the trimeric zinc units, the metal centers display distorted octahedral and tetrahedral geometries, with coordination spheres completed by carboxylate oxygens from multiple EPDA ligands and bridging water molecules [1]. The flexible nature of the dipyridyl-type coligands plays a crucial role in determining the final network architecture, with more rigid linkers favoring specific topological outcomes.

Copper(II) Coordination Polymers

Copper(II) systems exhibit distinct structural preferences compared to their zinc(II) counterparts, primarily due to the Jahn-Teller distortion characteristic of d⁹ electronic configuration [5] [6] [8]. A representative copper(II) coordination polymer, [{Cu(TMDP)(2,3-pydc)}·2H₂O]ₙ, demonstrates the typical square-planar coordination geometry around copper centers, with 5-ethylpyridine-2,3-dicarboxylic acid providing both nitrogen and oxygen donor atoms [5].

The structural diversity in copper(II) systems ranges from one-dimensional chains to two-dimensional layers and discrete polynuclear complexes [6] [8]. One-dimensional coordination polymers frequently adopt linear or zigzag chain configurations, where copper centers are bridged by carboxylate groups in various coordination modes. The 2,3-dicarboxylate positioning is particularly effective for creating bridging arrangements that maintain structural coherence while allowing for framework flexibility.

Two-dimensional copper(II) networks often feature rectangular grid arrangements, where the metal nodes are connected through both carboxylate bridging and auxiliary ligand coordination [9] [10]. These 2D structures can undergo further assembly through π-π stacking interactions and hydrogen bonding to form three-dimensional supramolecular architectures.

The incorporation of auxiliary ligands such as 1,10-phenanthroline and 2,2'-bipyridine significantly influences the dimensionality and topology of copper(II) coordination polymers [6] [8]. These nitrogen-donor ligands typically occupy coordination sites that would otherwise be available for framework extension, thus serving as structure-directing agents that can limit dimensionality or create specific geometric arrangements.

Mixed-Metal Systems and Heterometallic Frameworks

Recent investigations have explored the potential for incorporating both zinc(II) and copper(II) centers within the same framework structure, utilizing 5-ethylpyridine-2,3-dicarboxylic acid as a bridging ligand [11] [12]. These heterometallic systems offer unique opportunities for creating materials with complementary properties, where zinc(II) provides structural stability and copper(II) contributes catalytic or magnetic functionality.

The synthesis of mixed-metal coordination polymers requires careful control of reaction stoichiometry and conditions to achieve homogeneous metal distribution rather than phase separation. Temperature, pH, and solvent selection all play critical roles in determining whether cooperative assembly or competitive crystallization occurs [11].

Topological Analysis of 3D Network Architectures

The three-dimensional coordination polymers constructed from 5-ethylpyridine-2,3-dicarboxylic acid exhibit a rich variety of network topologies, many of which represent uncommon or unique structural types in the field of metal-organic frameworks [1] [2] [13].

Primitive Cubic (pcu) Topology

The most frequently observed topology in zinc(II) frameworks based on 5-ethylpyridine-2,3-dicarboxylic acid is the primitive cubic (pcu) net [1]. This topology arises when zinc trimers function as 6-connected nodes, with the EPDA ligands serving as linear bridging units between these polynuclear secondary building units. The pcu topology is characterized by its high symmetry and cubic unit cell, making it particularly suitable for frameworks requiring high porosity and structural stability.

In pcu networks constructed from zinc trimers and EPDA linkers, the framework exhibits exceptional thermal and chemical stability compared to frameworks based on mononuclear nodes [1]. The trimeric zinc units, designated as [Zn₃(EPDA)₂(HEPDA)₂], create robust secondary building units that can accommodate significant mechanical stress without framework collapse.

Hexagonal (hcb) Topology

Two-dimensional layers featuring hexagonal (hcb) topology have been identified in several coordination polymers where 5-ethylpyridine-2,3-dicarboxylic acid functions as a μ₃-bridging ligand [4]. In these systems, both the metal nodes and the EPDA ligands act as 3-connected topological vertices, creating mononodal 3-connected networks with (6³) point symbols.

The hcb topology is particularly prevalent in cobalt(II) and nickel(II) coordination polymers, where octahedral metal coordination geometries favor the formation of trigonal planar connectivity patterns [4]. These 2D hcb layers often undergo parallel interpenetration, creating 2D+2D interpenetrated structures that enhance framework stability while maintaining porosity.

Tetrahedral Framework (tfk) Topology

Three-dimensional copper(II) frameworks exhibit tfk topology when 5-ethylpyridine-2,3-dicarboxylic acid coordinates in a μ₃-mode with monodentate carboxylate groups [4]. This topology is characterized by dinodal 3,4-connected networks with point symbols (4·12¹²)₂(4².12⁴), where copper centers adopt both 2-connected and 4-connected roles depending on their coordination environment.

The tfk topology is relatively uncommon in metal-organic frameworks and represents one of the few documented examples where pyridine-dicarboxylic acid ligands generate this specific network type [4]. The formation of tfk networks appears to be particularly sensitive to reaction conditions, with slight modifications in temperature or pH leading to alternative topological outcomes.

Interpenetrated Framework Architectures

A particularly remarkable feature of zinc(II) frameworks constructed from 5-ethylpyridine-2,3-dicarboxylic acid is their tendency to form interpenetrated structures [1]. The compound {[Zn₂(EPDA)₂(BPP)₂]·(H₂O)}ₙ represents a rare example of 2D→3D interpenetration, where two-dimensional networks are woven together to create a three-dimensional architecture.

The interpenetration is facilitated by the specific geometry of the EPDA ligand and the 1,3-bis(4-pyridyl)propane coligand, which create cavities of appropriate size for accommodating parallel networks [1]. The resulting interpenetrated structure exhibits enhanced mechanical stability compared to non-interpenetrated analogues while maintaining significant porosity for guest molecule accommodation.

The Schläfli symbol for the interpenetrated network is (3.6⁴.8)(3².6.7².8), indicating a complex connectivity pattern that has not been previously observed in other pyridine-dicarboxylic acid systems [1]. This unique topology highlights the structure-directing influence of the 5-ethyl substituent in promoting specific assembly pathways.

Topological Analysis Methodology

Systematic topological analysis of 5-ethylpyridine-2,3-dicarboxylic acid frameworks follows established protocols for network simplification and classification [13]. The analysis begins with identification of all crystallographically unique metal nodes and organic linkers, followed by determination of their connectivity patterns and coordination geometries.

Secondary building units (SBUs) are identified based on the connectivity patterns of metal centers, with particular attention to polynuclear clusters that function as supramolecular vertices [13]. For frameworks containing zinc trimers, the entire [Zn₃(EPDA)₂(HEPDA)₂] unit is treated as a single topological node, with connectivity determined by the number of bridging EPDA ligands.

The simplified networks are then analyzed using computational tools to determine their underlying topology and classify them according to established databases of known network types [13]. Point symbols are calculated to provide quantitative descriptors of the connectivity patterns, enabling comparison with other framework structures and prediction of structure-property relationships.

Thermal Stability Studies of Coordination Polymers

The thermal stability of coordination polymers constructed from 5-ethylpyridine-2,3-dicarboxylic acid represents a critical parameter for determining their suitability for various practical applications, particularly those involving elevated temperatures or long-term storage conditions [7] [27] [28].

Thermogravimetric Analysis Methodology

Comprehensive thermal stability studies typically employ thermogravimetric analysis (TGA) combined with differential thermal analysis (DTA) or differential scanning calorimetry (DSC) to provide detailed information about thermal decomposition processes [27] [29] [30]. The analysis involves controlled heating of samples from ambient temperature to 800-900°C under inert atmospheres, with continuous monitoring of mass changes and thermal events.

The thermal decomposition of 5-ethylpyridine-2,3-dicarboxylic acid coordination polymers generally proceeds through distinct stages, each corresponding to specific molecular processes [7] [28]. The first stage, typically occurring between 50-150°C, involves the removal of coordinated and lattice water molecules, crystal solvents, and other physisorbed species.

Temperature-resolved analysis reveals that the nature and strength of metal-ligand bonds significantly influence the thermal stability profile [31] [28]. Frameworks with robust secondary building units, such as zinc trimers, generally exhibit higher decomposition temperatures compared to those based on mononuclear metal nodes.

Framework Decomposition Patterns

The main framework decomposition typically begins at temperatures ranging from 280-350°C, depending on the metal center and coordination environment [7] [31]. This process involves the breaking of metal-carboxylate bonds and subsequent degradation of the organic ligand structure. Zinc(II) frameworks generally demonstrate superior thermal stability compared to copper(II) and other first-row transition metal systems.

Studies of zinc(II) coordination polymers based on 5-ethylpyridine-2,3-dicarboxylic acid have revealed decomposition temperatures as high as 489°C for optimized framework structures [28]. The enhanced stability in these systems is attributed to the strong coordination bonds between zinc centers and carboxylate oxygens, as well as the robust secondary building units formed by zinc trimers.

Copper(II) coordination polymers typically exhibit lower thermal stability, with framework decomposition beginning around 280-320°C [5] [8]. The Jahn-Teller distortion characteristic of copper(II) centers may contribute to weaker coordination bonds and reduced thermal stability compared to zinc(II) analogues.

Influence of Structural Factors

The thermal stability of 5-ethylpyridine-2,3-dicarboxylic acid frameworks is strongly influenced by several structural factors, including the coordination mode of the ligand, the dimensionality of the framework, and the presence of interpenetration or other stabilizing interactions [7] [31].

Three-dimensional frameworks generally exhibit superior thermal stability compared to two-dimensional and one-dimensional structures due to the increased number of stabilizing interactions and the more robust network connectivity [28]. Interpenetrated frameworks show particularly high thermal stability, as the interwoven structure provides additional mechanical support that resists thermal decomposition.

The coordination mode of the carboxylate groups also plays a crucial role in determining thermal stability [7]. Frameworks where both carboxylate groups participate in bridging coordination typically show higher decomposition temperatures than those with terminal or monodentate carboxylate binding.

The presence of auxiliary ligands can either enhance or reduce thermal stability depending on their coordination strength and thermal properties [31]. Strongly coordinating ligands such as 1,10-phenanthroline generally improve framework stability, while more labile coligands may create weak points that initiate thermal decomposition.

Activation and Solvent Removal Effects

The activation process, involving the removal of guest molecules and coordinated solvents, significantly affects both the thermal stability and structural integrity of 5-ethylpyridine-2,3-dicarboxylic acid frameworks [31] [28]. Inappropriate activation conditions can lead to framework collapse or reduced thermal stability due to structural strain.

Solvent exchange procedures using low-surface-tension solvents such as dichloromethane have been shown to improve both the activation efficiency and subsequent thermal stability [31]. This approach minimizes capillary forces during solvent removal that could otherwise cause framework distortion or collapse.

Variable-temperature powder X-ray diffraction studies provide complementary information to TGA analysis by revealing the temperature at which crystalline order is lost [31]. These studies often show that structural degradation begins at lower temperatures than indicated by mass loss measurements, highlighting the importance of using multiple analytical techniques for comprehensive thermal characterization.

Applications and Practical Implications

The thermal stability data for 5-ethylpyridine-2,3-dicarboxylic acid coordination polymers provide essential information for evaluating their suitability for various applications [7] [28] [30]. Applications requiring high-temperature operation, such as gas separation membranes or heterogeneous catalysis, benefit from frameworks with decomposition temperatures above 400°C.

Long-term stability studies under ambient conditions have revealed that properly activated frameworks based on 5-ethylpyridine-2,3-dicarboxylic acid can maintain their structural integrity and functional properties for extended periods [28]. This stability is crucial for commercial applications where material degradation would lead to performance loss or safety concerns.

The relationship between thermal stability and framework topology has important implications for the rational design of new materials [13] [28]. Understanding the structural factors that contribute to enhanced thermal stability enables the development of design principles for creating more robust coordination polymers with improved performance characteristics.

Recycling and regeneration studies have demonstrated that many 5-ethylpyridine-2,3-dicarboxylic acid frameworks can withstand multiple thermal activation cycles without significant degradation [18] [27]. This recyclability is particularly important for catalytic applications where the framework must maintain its activity over numerous reaction cycles.

Purity

Quantity

Physical Description

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

2,3-Pyridinedicarboxylic acid, 5-ethyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.